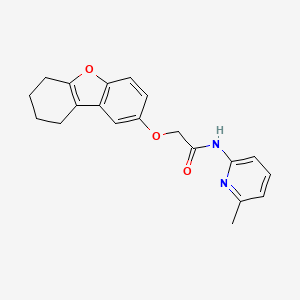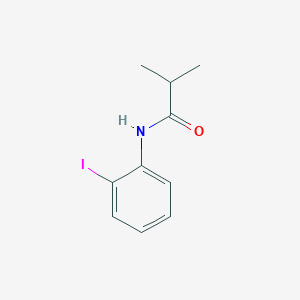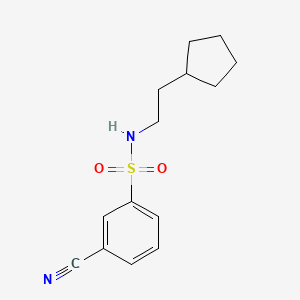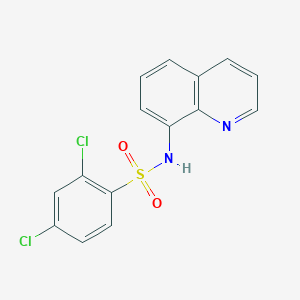![molecular formula C15H16N4OS B7497468 (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7497468.png)
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one, also known as PF-06459988, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PF-06459988 is a selective inhibitor of the protein kinase glycogen synthase kinase 3β (GSK-3β), which plays a crucial role in the regulation of various cellular processes such as glycogen metabolism, cell cycle progression, and gene expression.
Mécanisme D'action
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one selectively inhibits GSK-3β by binding to the ATP-binding site of the enzyme. The inhibition of GSK-3β by (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one results in the activation of the Wnt signaling pathway, which leads to the regulation of various cellular processes such as cell proliferation, differentiation, and survival. In addition, (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also inhibits the activity of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The inhibition of GSK-3β by (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several biochemical and physiological effects. It regulates the activity of various transcription factors such as c-Myc, c-Jun, and NF-κB, which are involved in the regulation of cell proliferation and survival. (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also regulates the activity of glycogen synthase, which is involved in the regulation of glycogen metabolism. In addition, (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also regulates the activity of tau protein, which is involved in the regulation of microtubule stability.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several advantages for lab experiments. It is a selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is also relatively stable and has a high solubility in water, which makes it easy to handle in lab experiments.
However, (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also has some limitations. It has a relatively short half-life, which limits its efficacy in vivo. (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one also has a low bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo. Therefore, the development of more potent and bioavailable GSK-3β inhibitors is necessary for the successful translation of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one to the clinic.
Orientations Futures
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has several potential future directions. One of the major areas of research is the development of more potent and bioavailable GSK-3β inhibitors. The identification of novel targets of GSK-3β inhibition is also an area of future research. In addition, the development of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one as a therapeutic agent for neurodegenerative diseases and cancer is another area of future research. The combination of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one with other therapeutic agents is also an area of future research, which may provide a more effective therapeutic strategy for various diseases.
Méthodes De Synthèse
The synthesis of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 3-pyridin-3-ylacrylonitrile with 4-(1,3-thiazol-2-yl)piperazine in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one as the final product. The synthesis method is relatively simple and efficient, and the yield of (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one is high.
Applications De Recherche Scientifique
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been extensively studied in various preclinical models, and the results have shown its potential therapeutic applications in several diseases. One of the major areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. GSK-3β has been implicated in the pathogenesis of these diseases, and the inhibition of GSK-3β by (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to reduce the accumulation of beta-amyloid and alpha-synuclein, which are the major hallmarks of Alzheimer's and Parkinson's, respectively.
Another area of research is the treatment of cancer. GSK-3β plays a critical role in the regulation of the Wnt signaling pathway, which is involved in the development and progression of various cancers. The inhibition of GSK-3β by (E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one has been shown to suppress the proliferation and induce the apoptosis of cancer cells, thereby providing a potential therapeutic strategy for cancer treatment.
Propriétés
IUPAC Name |
(E)-3-pyridin-3-yl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c20-14(4-3-13-2-1-5-16-12-13)18-7-9-19(10-8-18)15-17-6-11-21-15/h1-6,11-12H,7-10H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUPRRWJKCJQAK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)C=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CS2)C(=O)/C=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)


![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7497435.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)

![N-benzyl-2-[(4-sulfamoylphenyl)sulfonylamino]acetamide](/img/structure/B7497448.png)
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
![N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497459.png)
![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)